3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

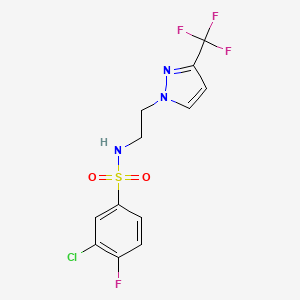

3-Chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The sulfonamide nitrogen is connected via an ethyl linker to a pyrazole ring bearing a trifluoromethyl (-CF₃) group at the 3-position. This structure combines halogenated aromatic motifs with a fluorinated heterocycle, which are common in pharmaceuticals and agrochemicals for enhancing metabolic stability and target affinity .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF4N3O2S/c13-9-7-8(1-2-10(9)14)23(21,22)18-4-6-20-5-3-11(19-20)12(15,16)17/h1-3,5,7,18H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUASRUIUKVQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and pyrazole ring construction. Here is a simplified synthetic route:

Halogenation: : The starting material, a substituted benzene ring, undergoes halogenation to introduce the chlorine and fluorine atoms. This step requires the use of reagents like chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

Sulfonation: : The halogenated benzene is then treated with sulfuric acid (H2SO4) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group.

Pyrazole Ring Construction: : The final step involves the formation of the pyrazole ring through a cyclization reaction using hydrazine derivatives and trifluoromethylation agents. The reaction conditions typically include heating under reflux and the use of catalysts like palladium (Pd).

Industrial Production Methods

Industrial-scale production of this compound necessitates optimized conditions for higher yields and purity. Large-scale reactors equipped with precise temperature and pressure control systems are employed. The use of continuous flow chemistry techniques can enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: : Both the chlorine and fluorine atoms on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or reduced using hydrogenation techniques.

Cyclization: : The pyrazole ring can further undergo cyclization reactions, leading to the formation of more complex heterocycles.

Common Reagents and Conditions

Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution, and aluminum chloride (AlCl3) for electrophilic substitution.

Oxidation: : Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products formed depend on the type of reaction. Substitution reactions yield various halogenated derivatives, oxidation results in sulfonic acids, and reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide finds applications in multiple scientific fields:

Chemistry: : Used as a building block for synthesizing complex organic molecules and for studying reaction mechanisms.

Biology: : Employed in biochemical assays and as a probe to study enzyme interactions.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal contexts, it is hypothesized to:

Interact with enzymes: : Inhibiting or modulating enzyme activity through binding to active sites or allosteric sites.

Affect molecular pathways: : Influencing signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Target molecular structures: : Binding to proteins, nucleic acids, or cell membranes, altering their function or stability.

Comparison with Similar Compounds

(a) Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Substituents : Celecoxib replaces the 3-chloro-4-fluoro group with a 4-methylphenyl moiety on the pyrazole and a simpler benzenesulfonamide.

- Physical Properties : Molecular weight = 381.37 g/mol; melting point = 161–164°C .

- Functional Implications : The methylphenyl group in Celecoxib enhances COX-2 selectivity, whereas the chloro-fluoro substituents in the target compound may influence electronic effects and binding to alternative targets .

(b) 4-Methyl-N-{1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

- Substituents : This analogue substitutes the ethyl linker with a benzyl group and lacks halogenation on the benzene ring.

(c) 3-Fluoro-N-(2-((4-(3-(3-Methoxyphenyl)-1H-Pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (Compound 1h)

- Substituents: Features a pyridylamino-ethyl linker and a 3-methoxyphenyl group on the pyrazole.

- Physical Properties : Melting point = 175–178°C; molecular weight = 589.1 g/mol .

Physicochemical Properties

- Trends: Higher molecular weights correlate with extended linkers (e.g., pyridylamino-ethyl in Compound 1h). Halogenation (Cl/F) and -CF₃ groups generally increase lipophilicity and thermal stability .

Functional Group Impact

- Trifluoromethyl (-CF₃) : Enhances metabolic resistance and electron-withdrawing effects, common in agrochemicals and kinase inhibitors .

- Chloro-Fluoro Combination : May improve halogen bonding with biological targets, as seen in antifungal agents .

- Ethyl Linker : Provides conformational flexibility compared to rigid benzyl or pyridyl linkers in analogues .

Biological Activity

The compound 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the trifluoromethyl group, which is known to enhance biological activity.

- Sulfonamide formation via reaction with benzenesulfonyl chloride.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | MRSA | |

| 3,5-bis(trifluoromethyl)phenyl derivatives | Growth inhibition | Various bacteria |

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against several cancer cell lines. Studies indicate that similar pyrazole derivatives can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 26.19 | |

| HepG2 (liver cancer) | 49.85 | |

| A549 (lung cancer) | 0.30 (VEGF inhibition) |

The presence of the pyrazole moiety is crucial for its activity, as it interacts with various molecular targets involved in cancer progression.

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were tested for their antimicrobial efficacy. The results showed that compounds with trifluoromethyl substitutions had enhanced potency against resistant strains .

- Anticancer Screening : In a study evaluating multiple pyrazole-based compounds, one derivative exhibited significant cytotoxic effects on A549 and MDA-MB-231 cell lines with IC50 values lower than standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.